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molecular formula C9H14N2O2 B8386880 Methyl 1-ethyl-3-methylpyrazole-5-ylacetate

Methyl 1-ethyl-3-methylpyrazole-5-ylacetate

Cat. No. B8386880
M. Wt: 182.22 g/mol
InChI Key: PRSAZYHWHDGWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834028B2

Procedure details

5-(2-Ethyl-5-methyl-2H-pyrazol-3-yl)-2,2-dimethyl-[1,3]dioxane-4,6-dione (11.05 g, 43.8 mmol) was dissolved in anhydrous methanol (125 ml) followed by the addition of p-TsOH×H2O (36.68 g, 192.85 mmol). The resulting reaction mixture was heated to 60° C. for 75 minutes, cooled to 0° C. and triethylamine (26.85 ml, 192.9 mmol) was added drop by drop over a period of 20 minutes. The resulting mixture was concentrated under reduced pressure. The residue was taken into DCM (200 ml) and washed with water (2×75 ml), dried over magnesium sulfate, filtered and concentrated under reduced pressure. The crude product was purified by flash chromatography (silicagel, DCM/methanol=30/1) to give 5.56 g (70%) of (2-ethyl-5-methyl-2H-pyrazol-3-yl)-acetic acid methyl ester. LC-MS: tR 0.62 min; [M+H]+=183.18.
Name
5-(2-Ethyl-5-methyl-2H-pyrazol-3-yl)-2,2-dimethyl-[1,3]dioxane-4,6-dione
Quantity
11.05 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
36.68 g
Type
reactant
Reaction Step Two
Quantity
26.85 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7]([CH:8]2C(=O)O[C:11](C)(C)[O:10][C:9]2=[O:17])=[CH:6][C:5]([CH3:18])=[N:4]1)[CH3:2].CC1C=CC(S(O)(=O)=O)=CC=1.O.C(N(CC)CC)C>CO>[CH3:11][O:10][C:9](=[O:17])[CH2:8][C:7]1[N:3]([CH2:1][CH3:2])[N:4]=[C:5]([CH3:18])[CH:6]=1

Inputs

Step One
Name
5-(2-Ethyl-5-methyl-2H-pyrazol-3-yl)-2,2-dimethyl-[1,3]dioxane-4,6-dione
Quantity
11.05 g
Type
reactant
Smiles
C(C)N1N=C(C=C1C1C(OC(OC1=O)(C)C)=O)C
Name
Quantity
125 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
36.68 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
26.85 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
washed with water (2×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (silicagel, DCM/methanol=30/1)

Outcomes

Product
Name
Type
product
Smiles
COC(CC=1N(N=C(C1)C)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.56 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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